Cas no 1025649-39-1 (3-Oxo-N-phenyl-2-[[4-(trifluoromethoxy)anilino]methylidene]butanamide)
![3-Oxo-N-phenyl-2-[[4-(trifluoromethoxy)anilino]methylidene]butanamide structure](https://nl.kuujia.com/scimg/cas/1025649-39-1x500.png)
1025649-39-1 structure
Productnaam:3-Oxo-N-phenyl-2-[[4-(trifluoromethoxy)anilino]methylidene]butanamide
CAS-nummer:1025649-39-1
MF:C18H15F3N2O3
MW:364.318515062332
CID:4677380
3-Oxo-N-phenyl-2-[[4-(trifluoromethoxy)anilino]methylidene]butanamide Chemische en fysische eigenschappen
Naam en identificatie
-
- (2E)-3-oxo-N-phenyl-2-[[4-(trifluoromethoxy)anilino]methylidene]butanamide
- 3-oxo-N-phenyl-2-[[4-(trifluoromethoxy)anilino]methylidene]butanamide
- (2E)-3-oxo-N-phenyl-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)butanamide
- 2-ACETYL-N-PHENYL-3-((4-(TRIFLUOROMETHOXY)PHENYL)AMINO)PROP-2-ENAMIDE
- 3-Oxo-N-phenyl-2-[[4-(trifluoromethoxy)anilino]methylidene]butanamide
-
- Inchi: 1S/C18H15F3N2O3/c1-12(24)16(17(25)23-14-5-3-2-4-6-14)11-22-13-7-9-15(10-8-13)26-18(19,20)21/h2-11,24H,1H3,(H,23,25)/b16-12+,22-11+
- InChI-sleutel: RENFOUMHMCQSEO-KAGJACSRSA-N
- LACHT: FC(OC1C=CC(=CC=1)/N=C/C(=C(/C)\O)/C(NC1C=CC=CC=1)=O)(F)F
Berekende eigenschappen
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 5
- Complexiteit: 532
- Topologisch pooloppervlak: 70.9
3-Oxo-N-phenyl-2-[[4-(trifluoromethoxy)anilino]methylidene]butanamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-8930-100MG |
(2E)-3-oxo-N-phenyl-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)butanamide |
1025649-39-1 | >90% | 100mg |
£146.00 | 2025-02-08 | |
Key Organics Ltd | MS-8930-10MG |
(2E)-3-oxo-N-phenyl-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)butanamide |
1025649-39-1 | >90% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | MS-8930-50MG |
(2E)-3-oxo-N-phenyl-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)butanamide |
1025649-39-1 | >90% | 50mg |
£102.00 | 2025-02-08 | |
Key Organics Ltd | MS-8930-20MG |
(2E)-3-oxo-N-phenyl-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)butanamide |
1025649-39-1 | >90% | 20mg |
£76.00 | 2023-04-18 | |
Key Organics Ltd | MS-8930-5MG |
(2E)-3-oxo-N-phenyl-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)butanamide |
1025649-39-1 | >90% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | MS-8930-1MG |
(2E)-3-oxo-N-phenyl-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)butanamide |
1025649-39-1 | >90% | 1mg |
£37.00 | 2025-02-08 |
3-Oxo-N-phenyl-2-[[4-(trifluoromethoxy)anilino]methylidene]butanamide Gerelateerde literatuur
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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